4-Acetylpyridin-2(1H)-one
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Description
Synthesis Analysis
The synthesis of 4-acetylpyridin-2(1H)-one involves various methods. One common approach is the condensation reaction between cyanoacrylamide derivatives (such as 2,4-dichloroaniline or 6-methyl 2-aminopyridine) and active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, cyanoacetamide, or ethyl acetoacetate). Piperidine is often used as a basic catalyst in this process. The resulting pyridinone derivatives exhibit diverse substitution patterns and can be further modified .
Scientific Research Applications
-
Synthesis and Reactivity of Pyridinium Salts
- Application : Pyridinium salts are used in a wide range of research topics due to their diverse structures. They are found in many natural products and bioactive pharmaceuticals .
- Method : The review highlights the synthetic routes and reactivity of pyridinium salts .
- Results : Pyridinium salts have shown importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
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Perfluoroalkylative Pyridylation of Alkenes
- Application : A method for the perfluoroalkylative pyridylation of alkenes has been developed .
- Method : The method involves the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2. Sequential addition of Rf in situ radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals gives alkene difunctionalization products with a quaternary carbon center .
- Results : This method exhibits a broad substrate scope and good functional group compatibility .
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Anti-Microbial, Anti-Cancer, Anti-Malarial and Anti-Cholinesterase Inhibitors
- Application : Pyridinium salts have shown importance as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .
- Method : The review highlights the synthetic routes and reactivity of pyridinium salts .
- Results : These compounds have shown significant bioactivity, making them important in the field of medicinal chemistry .
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Cytotoxic Potential of trans-Dichloridoplatinum(II) Complexes with 3-(4-acetylpyridine)
- Application : The trans-dichloridoplatinum(II) complexes with 3-(4-acetylpyridine) have shown significant cytotoxic potential .
- Method : Comparative studies versus cisplatin were performed in HeLa, MRC-5 and MS1 cells .
- Results : The results revealed the significant cytotoxic potential of these complexes .
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Detailed Magnetic Studies on Co(N 2(4-acetylpyridine)2
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Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives
- Application : A series of thiophene derivatives were synthesized by condensation of 5-nitro-2-thiophene carboxaldehyde with mono and diamines .
- Method : Various imidazole derivatives were obtained by condensing 4-(2- ethylamino)-1H-imidazole with 4-acetylpyridine, 2-acetylpyridine and 4-acetylbenzonitrile respectively .
- Results : The study resulted in the synthesis of various thiophene and imidazole derivatives .
properties
IUPAC Name |
4-acetyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)6-2-3-8-7(10)4-6/h2-4H,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXOPYHKDDAWCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=O)NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614166 |
Source
|
Record name | 4-Acetylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylpyridin-2(1H)-one | |
CAS RN |
89791-83-3 |
Source
|
Record name | 4-Acetylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetyl-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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